2-cyano-2-cyclopentylidene-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-cyano-2-cyclopentylidene-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C15H16N2O2. This compound is known for its unique structure, which includes a cyano group, a cyclopentylidene moiety, and a methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cyclopentylidene-N-(4-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-cyclopentylidene-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-2-cyclopentylidene-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-2-cyclopentylidene-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the cyclopentylidene moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(4-methoxyphenyl)acetamide
- 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide
- 2-cyano-2-cyclopentylidene-N-(2-methoxyphenyl)acetamide
Uniqueness
2-cyano-2-cyclopentylidene-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-cyano-2-cyclopentylidene-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H16N2O2/c1-19-13-8-6-12(7-9-13)17-15(18)14(10-16)11-4-2-3-5-11/h6-9H,2-5H2,1H3,(H,17,18) |
InChI Key |
WOTQVINQWUACHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=C2CCCC2)C#N |
Origin of Product |
United States |
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